N-(2-cyanoethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
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Description
N-(2-cyanoethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N5O2S2 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-cyanoethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its implications in pharmacology.
Chemical Structure and Properties
The compound's molecular formula is C15H19N5O2S2, with a molecular weight of approximately 365.47 g/mol. The structure features a benzothiadiazole core, which is known for various biological activities, and a sulfonamide group that enhances its pharmacological properties.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C15H19N5O2S2 |
Molecular Weight | 365.47 g/mol |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that derivatives of benzothiadiazoles exhibit a broad spectrum of antimicrobial activity. In vitro studies have demonstrated that compounds similar to this compound possess significant antibacterial and antifungal properties. For example, certain benzothiadiazole derivatives showed minimum inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens .
Antitumor Activity
Several studies have highlighted the potential antitumor effects of benzothiadiazole derivatives. For instance, compounds exhibiting selective cytotoxicity against tumorigenic cell lines have been reported. Specific derivatives demonstrated EC50 values in the range of 28 to 290 ng/mL against different cancer cell lines . This suggests that this compound could be further explored as a candidate for cancer therapy.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The sulfonamide moiety is known to inhibit certain enzymes involved in folate synthesis, which is crucial for bacterial growth and proliferation. Additionally, the presence of the cyanoethyl and pyrrolidine groups may enhance binding affinity and specificity towards these targets .
Study 1: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of various benzothiadiazole derivatives found that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .
Study 2: Anticancer Activity
Another research effort investigated the anticancer potential of benzothiadazole derivatives against human cancer cell lines. The findings revealed that this compound displayed selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics with minimal side effects .
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-(2-pyrrolidin-1-ylethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S2/c16-7-4-10-20(12-11-19-8-1-2-9-19)24(21,22)14-6-3-5-13-15(14)18-23-17-13/h3,5-6H,1-2,4,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKRDQBCSVXELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN(CCC#N)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.